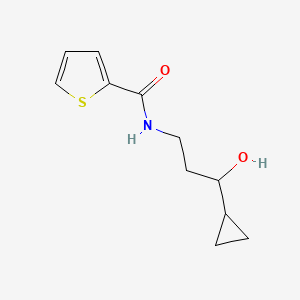

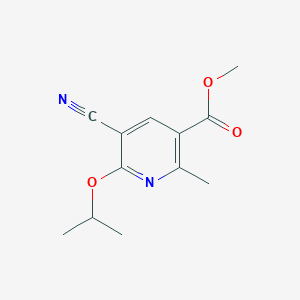

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, such as N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboxamide group and a cyclopropyl group. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions . They can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.科学的研究の応用

Chemical Synthesis and Transformations

Thiophene derivatives have been the subject of research for their versatile applications in chemical synthesis. For example, thiophene-3-carboxamides bearing allyl or benzyl substituents undergo dearomatising cyclisation, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes upon treatment with lithium diisopropylamide (LDA) (Clayden et al., 2004). Moreover, transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization conditions have been explored, yielding various heterocyclic compounds with high efficiency (Mochalov et al., 2016).

Antiproliferative and Pro-Apoptotic Activities

The study of thiophene derivatives extends into the field of anticancer research, where specific thiophene-based carboxamides demonstrate promising antiproliferative and pro-apoptotic effects on human cancer cell lines, including THP-1 and MCF-7, without significantly affecting non-tumor cells. These compounds have been evaluated for their potential as novel anticancer agents, highlighting the importance of structural modifications for enhanced efficacy (Kauerová et al., 2016).

Physicochemical Characterization and Antibacterial Activities

Thiophene carboxamides have also been characterized for their physicochemical properties and evaluated for antibacterial activities. For instance, studies on N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol and its metal complexes have shown significant antibacterial effects against E. coli, suggesting potential applications in developing new antibacterial agents (Aktan et al., 2017).

Analytical Techniques and Drug Screening

Furthermore, thiophene analogues like 2-Methiopropamine have been studied using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) techniques for their metabolism and detectability in biological samples. These studies are crucial for drug screening and forensic analysis, providing insights into the metabolic pathways and potential toxicological profiles of these compounds (Welter et al., 2013).

Larvicidal Properties and Environmental Applications

The synthesis and evaluation of cyclopropylcarboxamides related to cis-permethrin have been explored for their larvicidal properties against mosquito larvae. This research signifies the potential of thiophene derivatives in environmental and agricultural applications, particularly in pest control strategies (Taylor et al., 1998).

特性

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-9(8-3-4-8)5-6-12-11(14)10-2-1-7-15-10/h1-2,7-9,13H,3-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDYKIGOPBAPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)

![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

![N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide](/img/structure/B2854882.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2854884.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2854887.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide](/img/structure/B2854889.png)

![8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol](/img/structure/B2854890.png)